
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic derivative belonging to the benzofuran class, known for its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, particularly in cancer treatment.
- Molecular Formula : C27H24N2O5
- Molecular Weight : 456.498 g/mol
- Purity : Typically around 95% .
Synthesis
The synthesis of this compound involves several steps, including the formation of the benzofuran core and the introduction of functional groups that enhance its biological activity. The general procedure includes:
- Preparation of Benzofuran Derivatives : Utilizing methods like C–H arylation and transamidation.
- Acrylamide Formation : Reacting benzofuran derivatives with acrylamides to introduce the acrylamido group.
- Final Coupling Reactions : Combining various aromatic amines and carboxylic acids to achieve the desired structure .
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Tubulin Inhibition : Compounds similar to this one have been observed to inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
- HDAC Inhibition : The compound may also act as a histone deacetylase (HDAC) inhibitor, contributing to its antiproliferative effects by altering gene expression related to cell cycle regulation .
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of benzofuran exhibit significant antiproliferative activity against various cancer cell lines, including:
Cell Line | IC50 (nM) | Reference Compound |
---|---|---|
A549 | 30 | Combretastatin A-4 |
HT-29 | 3100 | Combretastatin A-4 |
MCF-7 | 370 | Combretastatin A-4 |
HeLa | 10 | TR187 |
The IC50 values indicate that the compound is more effective than some established anticancer drugs in certain contexts .
The proposed mechanism of action for this compound includes:
- Disruption of Microtubule Dynamics : By binding to tubulin, it prevents normal microtubule formation.
- Induction of Apoptosis : Through HDAC inhibition, it may promote apoptosis in cancer cells by reactivating tumor suppressor genes.
- Cell Cycle Arrest : It can cause G2/M phase arrest, preventing cancer cells from proliferating .
Study on Antiproliferative Effects
A recent study focused on a series of benzofuran derivatives similar to this compound demonstrated their efficacy against multiple cancer types. Notably:
- Lead Compound TR187 showed significant inhibition against HeLa cells with an IC50 of 10 nM.
- The study highlighted structural modifications that enhanced activity, suggesting that similar modifications could be explored for optimizing this compound .
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate a favorable safety profile with low toxicity in non-cancerous cell lines, which is essential for therapeutic applications .
Applications De Recherche Scientifique
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines, suggesting multiple mechanisms of action:
- Tubulin Inhibition: Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitosis in cancer cells.
- Histone Deacetylase (HDAC) Inhibition: The compound may alter gene expression related to cell cycle regulation, contributing to its antiproliferative effects.
In Vitro Studies:
In vitro evaluations reveal the effectiveness of this compound against several cancer cell lines:
Cell Line | IC50 (nM) | Reference Compound |
---|---|---|
A549 | 30 | Combretastatin A-4 |
HT-29 | 3100 | Combretastatin A-4 |
MCF-7 | 370 | Combretastatin A-4 |
HeLa | 10 | TR187 |
These IC50 values indicate that (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide is more effective than some established anticancer drugs in specific contexts.
Safety Profile
Preliminary studies suggest a favorable safety profile for this compound, showing low toxicity in non-cancerous cell lines. This aspect is crucial for its potential therapeutic applications.
Propriétés
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-8-12-19(13-9-17)28-27(31)26-25(20-6-4-5-7-21(20)34-26)29-24(30)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSQFJJYMGTLIK-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.